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ethoxybenzoyl)amino]benzamide
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Compound of Interest

2-[(4-
Compound Name: ] _
ethoxybenzoyl)amino]benzamide

cat. No.: B5809803

Introduction

2-[(4-ethoxybenzoyl)amino]benzamide is a benzamide derivative with potential applications
in medicinal chemistry and drug development. Its synthesis is a crucial step for further
biological evaluation and structure-activity relationship studies. This document provides a
detailed protocol for the laboratory-scale synthesis of this compound, intended for researchers,
scientists, and professionals in the field of drug development. The synthesis involves a two-
step process: the preparation of 4-ethoxybenzoyl chloride from 4-ethoxybenzoic acid, followed
by its reaction with 2-aminobenzamide.

Overall Reaction Scheme
The synthesis proceeds via the following two stages:

o Step 1: Synthesis of 4-ethoxybenzoyl chloride 4-ethoxybenzoic acid is converted to the more
reactive acid chloride using a chlorinating agent such as thionyl chloride.

o Step 2: Synthesis of 2-[(4-ethoxybenzoyl)amino]lbenzamide The prepared 4-
ethoxybenzoyl chloride is then reacted with 2-aminobenzamide in the presence of a base to
yield the final product.

Experimental Protocols
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Part 1: Synthesis of 4-ethoxybenzoyl chloride from 4-
ethoxybenzoic acid

This procedure is adapted from standard methods for the synthesis of aryl acid chlorides from

their corresponding carboxylic acids.[1][2]

Materials and Reagents

Reagent/Materi Molar Mass (

Quantity Moles Notes
al g/mol )
4-ethoxybenzoic ) ]
) 166.17 10.0g 0.060 Starting material
acid
Thionyl chloride Chlorinating
118.97 6.6 mL (10.8 g) 0.091
(SOCI) agent (1.5 eq)
N,N-
Dimethylformami  73.09 2-3 drops - Catalyst
de (DMF)
Anhydrous
- 50 mL - Solvent
Toluene
Equipment

e 100 mL two-neck round-bottom flask

» Reflux condenser with a drying tube (CaClz)
e Magnetic stirrer and stir bar

e Heating mantle

« Distillation apparatus

Procedure
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e Reaction Setup: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar
and a reflux condenser, add 4-ethoxybenzoic acid (10.0 g, 0.060 mol) and anhydrous
toluene (50 mL).

o Addition of Reagents: To this suspension, add thionyl chloride (6.6 mL, 0.091 mol) dropwise
at room temperature. After the addition, add 2-3 drops of N,N-dimethylformamide (DMF) as a
catalyst.

e Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3
hours. The reaction can be monitored by the cessation of gas (HCI and SO:z) evolution.

o Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

e Product: The resulting crude 4-ethoxybenzoyl chloride is a liquid or low-melting solid and can
be used in the next step without further purification. Due to its moisture sensitivity, it should
be used immediately.[3]

Part 2: Synthesis of 2-[(4-
ethoxybenzoyl)amino]benzamide

This step involves the acylation of 2-aminobenzamide with the previously synthesized 4-
ethoxybenzoyl chloride, following a procedure similar to a Schotten-Baumann reaction.[4][5][6]

Materials and Reagents
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Reagent/Materi Molar Mass (

Quantity Moles Notes
al g/mol )
2- : .
_ _ 136.15 8.2¢g 0.060 Starting material
aminobenzamide
4-ethoxybenzoyl
] 184.62 ~11.1g ~0.060 From Part 1
chloride
Acetone - 100 mL - Solvent
Triethylamine
101.19 9.2 mL (6.7 g) 0.066 Base (1.1 eq)
(EtsN)
Deionized water - As needed - For washing
For
Ethanol - As needed - o
recrystallization
Equipment

250 mL round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Biuchner funnel and flask for vacuum filtration

Procedure

¢ Dissolution: In a 250 mL round-bottom flask, dissolve 2-aminobenzamide (8.2 g, 0.060 mol)
and triethylamine (9.2 mL, 0.066 mol) in acetone (100 mL) with stirring at room temperature.

» Addition of Acyl Chloride: Cool the solution in an ice bath. Dissolve the crude 4-
ethoxybenzoyl chloride from Part 1 in a small amount of anhydrous acetone and add it
dropwise to the 2-aminobenzamide solution over 20-30 minutes, maintaining the
temperature below 10°C.
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o Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at
room temperature for 4-6 hours. The formation of a precipitate (triethylamine hydrochloride)
will be observed.

« Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
Wash the precipitate with a small amount of acetone.

o Precipitation: Combine the filtrate and washings and pour the solution into a beaker
containing 300 mL of cold deionized water with stirring. A white precipitate of the product will
form.

« |solation: Collect the crude product by vacuum filtration using a Bichner funnel. Wash the
solid with plenty of deionized water to remove any remaining salts.

 Purification: Recrystallize the crude product from ethanol to obtain pure 2-[(4-
ethoxybenzoyl)amino]lbenzamide.

e Drying: Dry the purified crystals in a vacuum oven at 60-70°C.

Summary of Reaction Parameters

Part 1: Acyl Chloride . .
Parameter . Part 2: Amide Formation
Formation

Solvent

Anhydrous Toluene

Acetone

Temperature

Reflux (80-90°C)

0°C to Room Temperature

Reaction Time

2-3 hours

4-6 hours

Key Reagents

Thionyl Chloride, DMF (cat.)

Triethylamine

Work-up Distillation Precipitation in water
Purification Recrystallization from ethanol
Visualizations

Experimental Workflow
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Part 1: Synthesis of 4-ethoxybenzoyl chloride
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Crude 4-ethoxybenzoyl chloride

\

Caption: Workflow for the two-part synthesis of 2-[(4-ethoxybenzoyl)amino]benzamide.
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Part 2: Synthesis of 2-[(4-ethoxybenzoyl)amino]benzamide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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